The Synthesis and Chemical Properties of Favipiravir: A Technical Guide
The Synthesis and Chemical Properties of Favipiravir: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Favipiravir (also known as T-705, Avigan) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses.[1][2][3] Chemically identified as 6-fluoro-3-hydroxypyrazine-2-carboxamide, its mechanism of action involves the selective inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many viruses.[4][5][6][7] This technical guide provides a comprehensive overview of the synthesis and chemical properties of Favipiravir, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties of Favipiravir
Favipiravir is a pyrazinecarboxamide derivative.[6][8] Its chemical structure and key physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 6-fluoro-3-hydroxypyrazine-2-carboxamide | [6] |
| Molecular Formula | C₅H₄FN₃O₂ | [6] |
| Molar Mass | 157.10 g/mol | [2] |
| CAS Number | 259793-96-9 | [6] |
| Melting Point | 188–191 °C | [8] |
| Solubility | Poor in water | [9][10] |
| Physical Appearance | Light-yellow solid | [8] |
| pKa | Data not readily available in cited sources | |
| LogP | Data not readily available in cited sources |
Synthesis of Favipiravir
Several synthetic routes for Favipiravir have been developed, with varying starting materials, yields, and scalability. Below are two representative synthetic protocols.
Synthesis Route 1: From 3-Aminopyrazine-2-carboxylic Acid
One common synthesis pathway starts from 3-aminopyrazine-2-carboxylic acid.[1][8] This multi-step process involves amidation, nitration, reduction, and fluorination. A four-step synthesis has been described with an overall yield of about 8%.[11][12][13] An optimized procedure starting from 3-aminopyrazine-2-carboxylic acid and proceeding via a 3,6-dichloropyrazine-2-carbonitrile intermediate has been reported to afford Favipiravir with a 43% yield over three steps and greater than 99% purity without chromatographic purification.[8]
Experimental Protocol (Optimized Procedure via Dichloro Intermediate): [8]
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Fluorination of 3,6-dichloropyrazine-2-carbonitrile: The 3,6-dichloro intermediate is fluorinated using potassium fluoride (KF) to yield 3,6-difluoropyrazine-2-carbonitrile.
-
Hydroxylation: The 3,6-difluoro intermediate is then subjected to hydroxylation.
-
Nitrile Hydrolysis: The nitrile group is hydrolyzed to a carboxamide. The final product, Favipiravir, is isolated. The solid is washed with cold water and cold ethanol and dried under a vacuum at 50 °C.
Synthesis Route 2: One-Step Synthesis from 3-Hydroxy-2-pyrazinecarboxamide
A more recent and efficient approach involves a one-step synthesis from commercially available 3-hydroxy-2-pyrazinecarboxamide.[14]
Experimental Protocol: [14]
-
Direct Fluorination: 3-hydroxy-2-pyrazinecarboxamide is directly fluorinated using Selectfluor® in an ionic liquid (BF₄-BMIM).
-
Work-up: A simple operational work-up affords Favipiravir with a reported yield of 50%. This method avoids the use of special catalysts or additives.
Caption: Comparative workflow of two synthetic routes to Favipiravir.
Mechanism of Action: Inhibition of Viral RdRp
Favipiravir is a prodrug that is converted intracellularly to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[4][5][6] This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and transcription of many RNA viruses.[4][5][7]
The mechanism of action is hypothesized to involve two main pathways:[5][7][15]
-
Chain Termination: Favipiravir-RTP is incorporated into the nascent viral RNA strand, where it acts as a chain terminator, preventing further elongation of the RNA chain.[5][7]
-
Lethal Mutagenesis: The incorporation of Favipiravir-RTP into the viral genome can induce a high rate of mutations, leading to the production of non-viable viral progeny.[15]
Caption: Signaling pathway of Favipiravir's mechanism of action.
Experimental Protocol: In Vitro RdRp Inhibition Assay
To evaluate the inhibitory activity of Favipiravir against viral RdRp, a primer extension assay can be performed. This assay measures the ability of the polymerase to extend a primer annealed to an RNA template in the presence of the active form of the drug.
Experimental Protocol (Primer Extension Assay): [16][17]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, and TCEP.
-
Complex Assembly: Incubate the viral RdRp enzyme (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex) with an annealed RNA template-primer duplex.
-
Drug Incubation: Add favipiravir-RTP at various concentrations to the RdRp-RNA complexes and incubate.
-
Initiation of Reaction: Start the reaction by adding a mixture of natural ribonucleotide triphosphates (rNTPs).
-
Quenching: Stop the reactions at different time points by adding a quenching buffer (e.g., formamide with EDTA).
-
Analysis: Denature the products and resolve them by polyacrylamide gel electrophoresis (PAGE) containing urea. Visualize the RNA products using an appropriate imaging system. The extent of primer extension in the presence of favipiravir-RTP compared to a control without the drug indicates the level of inhibition.
Caption: Experimental workflow for an in vitro RdRp inhibition assay.
References
- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Favipiravir | C5H4FN3O2 | CID 492405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Interface‐based design of the favipiravir‐binding site in SARS‐CoV‐2 RNA‐dependent RNA polymerase reveals mutations conferring resistance to chain termination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. | Semantic Scholar [semanticscholar.org]
- 12. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide [jstage.jst.go.jp]
- 14. One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
